An In-depth Technical Guide to the Physical and Chemical Properties of tert-Butylferrocene
An In-depth Technical Guide to the Physical and Chemical Properties of tert-Butylferrocene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of tert-Butylferrocene (t-BuFc), a versatile organometallic compound with significant applications in research and development. This document summarizes key quantitative data, details experimental protocols for its synthesis and characterization, and presents visual representations of relevant chemical processes and workflows.
Core Physical and Chemical Properties
tert-Butylferrocene is a derivative of ferrocene, where a tert-butyl group is attached to one of the cyclopentadienyl rings. This substitution influences its physical and chemical characteristics, enhancing its solubility in organic solvents and modulating its electrochemical properties.[1][2] At room temperature, it can present as a dark amber or orange liquid or as orange crystals or powder.[3][4] The compound is known for its stability under ambient conditions, though it may be sensitive to air.[3][5]
Physical Properties
A summary of the key physical properties of tert-Butylferrocene is presented in Table 1. While many sources describe it as a liquid at room temperature, some indicate it can be a solid.[3][4] The melting point has not been consistently reported in the literature, with some sources stating it as not applicable.[3] It is noteworthy that it is generally considered to be immiscible or difficult to mix with water.[3][5]
Table 1: Physical Properties of tert-Butylferrocene
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₁₈Fe | [6] |
| Molecular Weight | 242.14 g/mol | [6] |
| Appearance | Dark amber/orange liquid or orange crystals/powder | [3][4][6] |
| Boiling Point | 96 °C at 1 mmHg | [3][5] |
| Density | 1.201 g/mL at 25 °C | [3][5] |
| Flash Point | >110 °C | [3][5] |
| Vapor Pressure | 6.47 mmHg at 25 °C | [3][5] |
| Refractive Index | 1.579 at 20 °C | [3][5] |
| Solubility | Immiscible with water; Soluble in most organic solvents. | [3][5][7] |
Chemical Properties
tert-Butylferrocene exhibits the characteristic reactivity of ferrocene, readily undergoing electrophilic aromatic substitution reactions such as Friedel-Crafts acylation.[8][9][10] The tert-butyl group is an electron-donating group, which influences the electron density of the cyclopentadienyl rings and, consequently, the redox potential of the iron center. The compound undergoes a reversible one-electron oxidation to form the tert-butylferrocenium cation.
Table 2: Chemical Properties of tert-Butylferrocene
| Property | Description | Reference(s) |
| Stability | Stable under ambient conditions, but may be air sensitive. Incompatible with strong oxidizing agents. | [3][5] |
| Reactivity | Undergoes electrophilic aromatic substitution (e.g., Friedel-Crafts acylation). The iron center can be reversibly oxidized. | [8][9][10] |
| Redox Potential | The half-wave potential (E₁/₂) is influenced by the electron-donating tert-butyl group. | [11][12] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of tert-Butylferrocene, adapted from established procedures for ferrocene derivatives.
Synthesis of tert-Butylferrocene
The synthesis of tert-Butylferrocene can be achieved via a Friedel-Crafts alkylation of ferrocene. A representative protocol is as follows:
Materials:
-
Ferrocene
-
tert-Butyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Petroleum ether
-
Alumina
-
Standard laboratory glassware (round-bottom flask, condenser, addition funnel, etc.)
-
Magnetic stirrer and heating mantle
-
Ice bath
-
Chromatography column
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and an addition funnel, suspend anhydrous aluminum chloride in dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension in an ice bath.
-
Slowly add a solution of ferrocene and tert-butyl chloride in dichloromethane to the stirred suspension.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.
-
Pour the reaction mixture onto crushed ice to quench the reaction.
-
Separate the organic layer, wash it with water, and then with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on alumina, eluting with petroleum ether to yield pure tert-Butylferrocene.
Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a crucial technique for the structural elucidation of tert-Butylferrocene.
Instrumentation:
-
NMR spectrometer (e.g., 300 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃)
-
Tetramethylsilane (TMS) as an internal standard
Procedure for Sample Preparation and Analysis:
-
Dissolve a small amount of purified tert-Butylferrocene (approximately 5-10 mg) in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Add a small drop of TMS as an internal reference (δ = 0.00 ppm).
-
Cap the NMR tube and gently shake to ensure a homogeneous solution.
-
Place the NMR tube in the spectrometer's probe.
-
Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.[13]
-
Process the acquired data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.
Expected Spectral Data: While specific, high-resolution spectra for tert-Butylferrocene are not readily available in all databases, the expected chemical shifts can be predicted based on the structure and data from similar compounds.
-
¹H NMR: The spectrum is expected to show a singlet for the nine equivalent protons of the tert-butyl group at approximately 1.3 ppm.[14] The protons on the unsubstituted cyclopentadienyl ring will appear as a singlet around 4.1 ppm. The four protons on the substituted cyclopentadienyl ring will show more complex splitting patterns in the range of 4.0-4.2 ppm.
-
¹³C NMR: The spectrum should display a signal for the quaternary carbon of the tert-butyl group and a signal for the methyl carbons. The carbons of the two cyclopentadienyl rings will also give distinct signals.
Characterization by Cyclic Voltammetry (CV)
Cyclic voltammetry is employed to determine the redox potential of the Fe(II)/Fe(III) couple in tert-Butylferrocene.
Instrumentation and Materials:
-
Potentiostat
-
Three-electrode cell (working electrode, e.g., glassy carbon; reference electrode, e.g., Ag/AgCl; counter electrode, e.g., platinum wire)
-
Electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile)
-
Purified tert-Butylferrocene
-
Ferrocene (as an internal reference)
Procedure:
-
Prepare a solution of the supporting electrolyte in the chosen solvent.
-
Dissolve a known concentration of tert-Butylferrocene in the electrolyte solution.
-
Assemble the three-electrode cell with the prepared solution.
-
Deoxygenate the solution by bubbling with an inert gas (e.g., argon) for at least 10-15 minutes.
-
Perform the cyclic voltammetry scan over a potential range that encompasses the oxidation and reduction of the ferrocene derivative.
-
Record the voltammogram and determine the anodic and cathodic peak potentials.
-
Calculate the half-wave potential (E₁/₂) as the average of the anodic and cathodic peak potentials.
-
For accurate determination, the potential can be referenced against the ferrocene/ferrocenium (Fc/Fc⁺) couple by adding a small amount of ferrocene to the solution and recording its voltammogram.[15]
Visualizations
Reaction Mechanism: Friedel-Crafts Acylation
The Friedel-Crafts acylation of ferrocene is a classic example of electrophilic aromatic substitution on the cyclopentadienyl rings. A similar mechanism applies to tert-Butylferrocene.
Experimental Workflow: Synthesis and Characterization
The following diagram illustrates a typical workflow for the synthesis and characterization of tert-Butylferrocene.
References
- 1. chemimpex.com [chemimpex.com]
- 2. aecochemical.com [aecochemical.com]
- 3. Cas 1316-98-9,tert-Butylferrocene | lookchem [lookchem.com]
- 4. Page loading... [guidechem.com]
- 5. chembk.com [chembk.com]
- 6. t-Butylferrocene | TBF | C14H18Fe - Ereztech [ereztech.com]
- 7. benchchem.com [benchchem.com]
- 8. aiinmr.com [aiinmr.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. cactus.utahtech.edu [cactus.utahtech.edu]
- 11. researchgate.net [researchgate.net]
- 12. ossila.com [ossila.com]
- 13. utsouthwestern.edu [utsouthwestern.edu]
- 14. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reddit.com [reddit.com]
